Cas no 1207004-20-3 (1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide)
![1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide structure](https://ja.kuujia.com/scimg/cas/1207004-20-3x500.png)
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-5-carboxamide, 1-methyl-3-phenyl-N-[4-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl]-
- 1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide
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- インチ: 1S/C25H24N6O/c1-30-23(17-22(29-30)18-7-3-2-4-8-18)25(32)26-20-11-9-19(10-12-20)21-13-14-24(28-27-21)31-15-5-6-16-31/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,26,32)
- InChIKey: DSXYOUATGXQJDP-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C(NC2=CC=C(C3=NN=C(N4CCCC4)C=C3)C=C2)=O)=CC(C2=CC=CC=C2)=N1
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2724-1628-3mg |
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide |
1207004-20-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2724-1628-50mg |
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide |
1207004-20-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2724-1628-2μmol |
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide |
1207004-20-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2724-1628-10μmol |
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide |
1207004-20-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2724-1628-2mg |
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide |
1207004-20-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2724-1628-5μmol |
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide |
1207004-20-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2724-1628-5mg |
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide |
1207004-20-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2724-1628-25mg |
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide |
1207004-20-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2724-1628-30mg |
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide |
1207004-20-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2724-1628-20mg |
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide |
1207004-20-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide 関連文献
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1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamideに関する追加情報
Introduction to 1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide (CAS No. 1207004-20-3)
1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1207004-20-3, belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological properties. The presence of multiple functional groups, including pyrazole, pyridazine, and phenyl rings, makes this molecule a promising candidate for further investigation in drug discovery and development.
The structural complexity of 1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide arises from its intricate arrangement of heterocyclic rings and substituents. The pyrazole ring is a key pharmacophore in many bioactive molecules, known for its ability to interact with various biological targets. In this compound, the pyrazole ring is substituted with a methyl group and a phenyl group, which can influence its solubility, bioavailability, and interactions with biological targets. Additionally, the presence of a pyridazine moiety further enhances its structural diversity and potential for binding to specific proteins or enzymes.
The phenyl ring in 1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide serves as a scaffold for additional functionalization, which can be tailored to optimize biological activity. The N-terminal carboxamide group not only contributes to the overall charge distribution of the molecule but also provides a site for further chemical modifications. These modifications can be crucial in fine-tuning the pharmacokinetic and pharmacodynamic properties of the compound.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-y)pyridazin-3-y]phenyl}-1H-pyrazole-5-carboxamide with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions such as arthritis and autoimmune diseases. The pyrrolidinyl group, which is linked to the pyridazine ring, has been shown to enhance binding interactions by forming hydrogen bonds with polar residues on the target protein.
In vitro studies have demonstrated that 1-methyl-3-phenyl-N-{4-[6-(pyrrolidinil)pyridazin-i]phenii}-iH-pyrazole-i-carboxamide exhibits promising activity against several disease-related targets. For instance, it has shown inhibitory effects on kinases that are overexpressed in cancer cells, suggesting its potential as an anticancer agent. The phenyl ring substituents have been found to modulate the binding affinity by influencing the orientation of the molecule within the active site of the target enzyme. This fine-tuning of interactions is critical for developing high-affinity ligands that can selectively inhibit disease-causing proteins.
The synthesis of 1-methyl-i)-phenii)-N-{i)-[i)-[i)-[6-(pyrrolidini)-i)-yI]i)-pyridazini]-i)-yI]-iH-pyrazoli-i)-carboxamidi involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has facilitated the introduction of complex substituents into the molecular framework. These synthetic strategies are essential for producing derivatives with enhanced biological activity and improved pharmacokinetic properties.
One of the most intriguing aspects of 1-methyl-i)-phenii)-N-{i)-[i)-[i)-[6-(pyrrolidi-ni)i)]piirdazini]-i))-piienii]-iH-pyrzoli-i))carboxamidi is its potential for developing novel therapeutic agents. The combination of heterocyclic rings and functional groups creates a versatile scaffold that can be modified to target various diseases. Researchers are exploring different derivatives to identify those with optimal efficacy and minimal side effects. The use of structure-based drug design approaches has been particularly valuable in this regard, allowing for rational modifications based on detailed understanding of molecular interactions.
The pharmacological profile of 1-methyl-i)-phenii)-N-{i)-[i)-[i)-[6-(piyrroli-di-n)i)]piirdazini]-i))-piienii]-iH-pyrzoli-i))carboxamidi is being further elucidated through preclinical studies. These studies aim to assess its safety profile, determine optimal dosing regimens, and evaluate its effectiveness in animal models of human diseases. The results from these studies will provide critical insights into its potential as a therapeutic agent and guide future clinical development efforts.
In conclusion, 1-methyl-i)-phiiiil-N{--h(i)[--h(i)--h(i)[6(-h(yrr oli di i)i])piirdazini]-h(i))piienii])-ih(pyrzoli))carboxamidi (CAS No. 1207004--20--3) is a promising compound with significant potential in pharmaceutical research and development Its unique structural features make it an attractive candidate for further investigation as a lead compound for new therapeutic agents The ongoing studies highlight its potential applications in treating various diseases particularly those involving inflammatory pathways or cancer Its synthesis and pharmacological evaluation continue to be areas of active research contributing to advancements in drug discovery
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